

4-Chloropyridazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Chloropyridazine hydrochloride*

Cat. No.: *B1424423*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of **4-Chloropyridazine Hydrochloride**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. Due to the limited availability of direct experimental data for **4-Chloropyridazine Hydrochloride**, this guide leverages data from structurally similar compounds, particularly other chlorinated pyridazines and pyridines, to provide informed estimations and guidance. The reader is advised to use this information as a starting point for experimental design and to verify these properties under their specific laboratory conditions.

Introduction and Physicochemical Characterization

4-Chloropyridazine hydrochloride is a heterocyclic organic compound with the molecular formula $C_4H_4Cl_2N_2$ and a molecular weight of approximately 150.99 g/mol .^{[1][2]} It exists as the hydrochloride salt of the parent compound, 4-chloropyridazine. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a chlorine atom and the formation of a hydrochloride salt significantly influence its physicochemical properties, including solubility, stability, and reactivity.

The hydrochloride form generally enhances aqueous solubility and stability compared to the free base.^[3] The free base, 4-chloropyridazine, is a related but distinct chemical entity.^[4]

Table 1: Physicochemical Properties of **4-Chloropyridazine Hydrochloride** and Related Compounds

Property	4-Chloropyridazine Hydrochloride	4-Chloropyridine Hydrochloride (Analogue)	3-Chloropyridazine (Analogue)
CAS Number	1193386-63-8[1][2]	7379-35-3[5]	1120-95-2
Molecular Formula	C ₄ H ₄ Cl ₂ N ₂ [1][2]	C ₅ H ₅ Cl ₂ N[5]	C ₄ H ₃ CIN ₂
Molecular Weight	150.99[1][2]	150.01[6]	114.53
Appearance	Likely a crystalline solid	Off-white to yellow crystalline powder[5] [7]	Not specified
Melting Point	Not available	210 °C (sublimes)[6]	Not available

Solubility Profile: A Predictive Analysis

Direct experimental solubility data for **4-Chloropyridazine hydrochloride** in a range of common laboratory solvents is not readily available in the public domain. However, based on the general principles of solubility for small molecule hydrochloride salts, a qualitative solubility profile can be predicted. The "like dissolves like" principle, along with the ionic character of the hydrochloride salt, are key considerations.

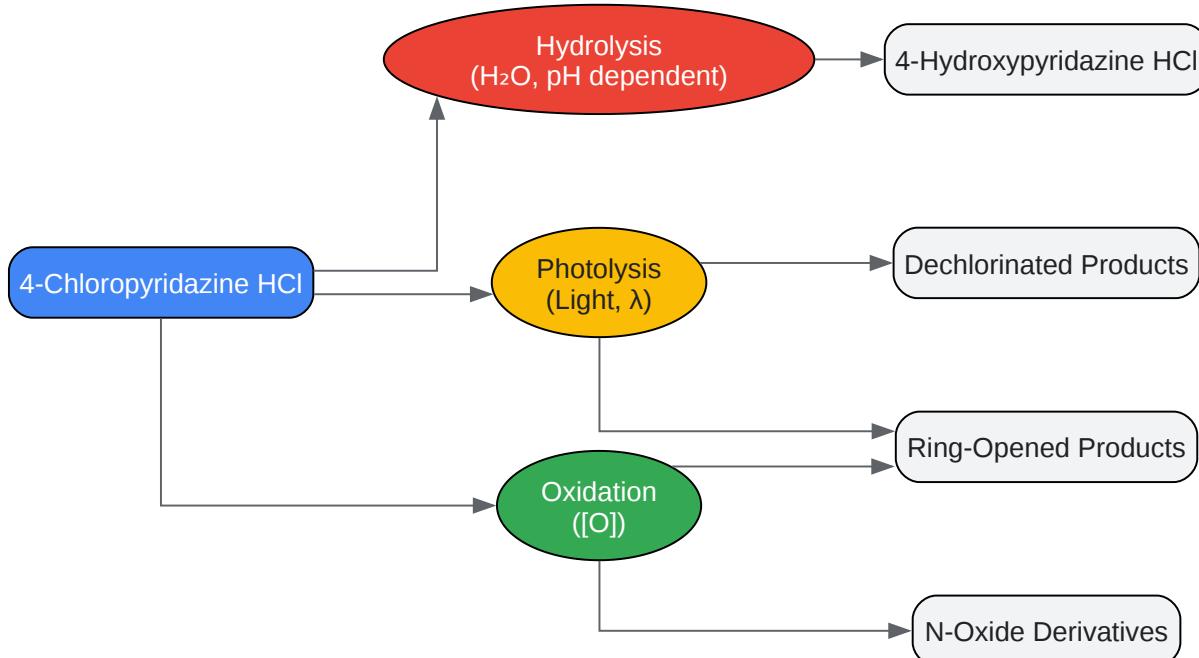
Table 2: Predicted Solubility of **4-Chloropyridazine Hydrochloride**

Solvent	Predicted Solubility	Rationale
Water	Soluble	As a hydrochloride salt, it is expected to be soluble in water due to the ionic interaction with the polar water molecules.
Methanol / Ethanol	Soluble	The polarity of short-chain alcohols should facilitate the dissolution of the salt.
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic salts.
Dimethylformamide (DMF)	Soluble	Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate 4-Chloropyridazine hydrochloride.
Acetonitrile	Sparingly Soluble to Soluble	Acetonitrile is less polar than DMSO and DMF, which may result in lower solubility.
Acetone	Sparingly Soluble	The lower polarity of acetone suggests it will be a poorer solvent compared to more polar options.
Dichloromethane (DCM)	Insoluble to Sparingly Soluble	As a nonpolar solvent, DCM is unlikely to dissolve the ionic hydrochloride salt effectively.
Toluene / Hexanes	Insoluble	These nonpolar hydrocarbon solvents are not expected to dissolve a polar salt.

Experimental Protocol: Determining Equilibrium Solubility

To empirically determine the solubility, a standardized shake-flask method is recommended.

- Preparation: Add an excess amount of **4-Chloropyridazine hydrochloride** to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- Quantification: Analyze the concentration of **4-Chloropyridazine hydrochloride** in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.
- Calculation: Express the solubility in terms of mg/mL or mol/L.

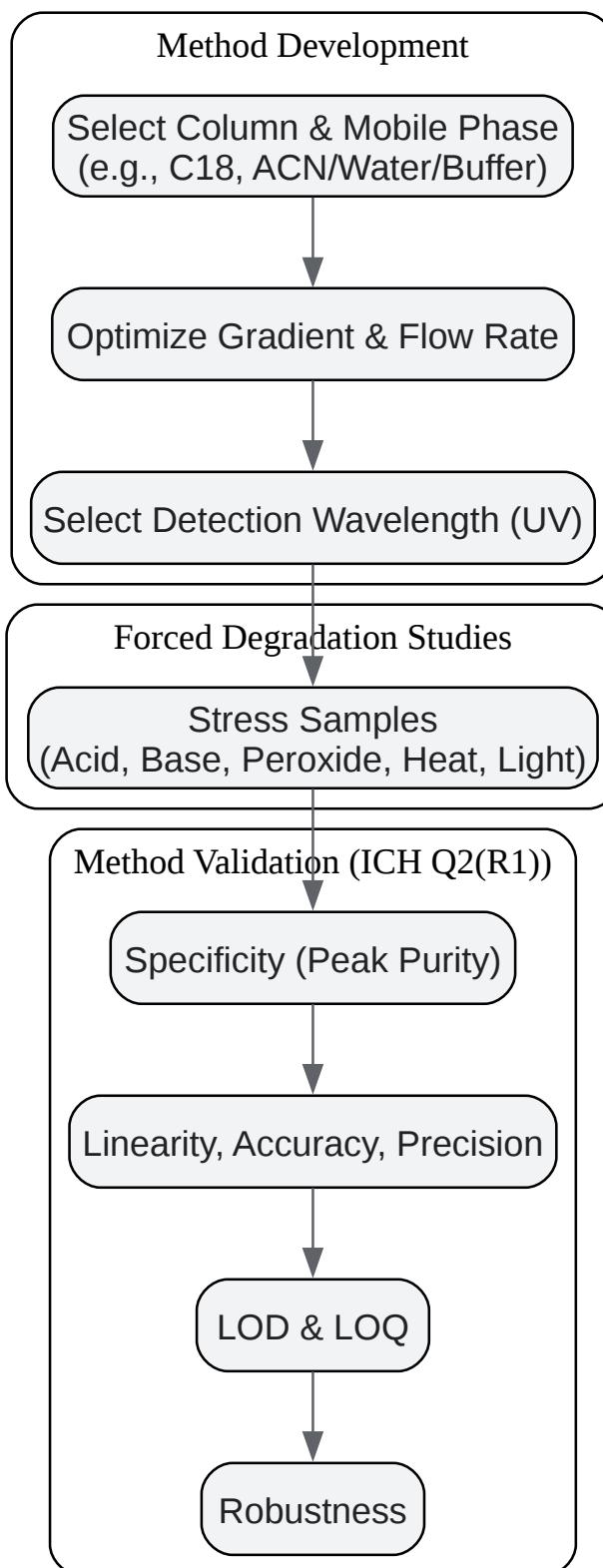

Stability and Potential Degradation Pathways

The chemical stability of **4-Chloropyridazine hydrochloride** is a critical parameter for its storage, handling, and application. While specific stability studies are not published, potential degradation pathways can be inferred from the chemical structure and the known reactivity of related chloro-aza-aromatic compounds.

Postulated Degradation Mechanisms

- Hydrolysis: The carbon-chlorine bond on the electron-deficient pyridazine ring is susceptible to nucleophilic attack by water. This hydrolysis would lead to the formation of 4-hydroxypyridazine hydrochloride. The rate of hydrolysis is often pH-dependent.^[4]
- Photolysis: Aromatic systems, particularly those with heteroatoms and halogen substituents, can be susceptible to degradation upon exposure to UV or visible light. Photolytic degradation may involve cleavage of the C-Cl bond or reactions involving the pyridazine ring.

- Oxidation: The pyridazine ring may be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species. This could lead to the formation of N-oxides or ring-opened products.[8]



[Click to download full resolution via product page](#)

Caption: Potential degradation pathways of **4-Chloropyridazine hydrochloride**.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is crucial for accurately quantifying the compound and detecting any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[5][9]

[Click to download full resolution via product page](#)

Caption: Workflow for developing a stability-indicating HPLC method.

Safe Handling and Storage

Given the lack of a specific Safety Data Sheet (SDS) for **4-Chloropyridazine hydrochloride**, it is prudent to handle it with the precautions recommended for related chloropyridazine compounds.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[\[10\]](#)
- Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[\[1\]](#)[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place.[\[1\]](#) Commercial suppliers recommend storage at 2-8 °C.
- Incompatibilities: Avoid contact with strong oxidizing agents.
- Spill and Waste Disposal: In case of a spill, contain the material and clean up with an inert absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[\[10\]](#)

Conclusion

4-Chloropyridazine hydrochloride is a valuable research chemical, but publicly available data on its solubility and stability are limited. This guide has provided a framework for understanding its likely properties based on the behavior of analogous compounds. Researchers are strongly encouraged to perform their own experimental verification of solubility and to conduct stability studies using a validated analytical method to ensure the integrity of their work. The protocols and workflows outlined herein provide a solid foundation for these essential characterization studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-CHLOROPYRIDAZINE - Safety Data Sheet [chemicalbook.com]
- 2. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. 4-CHLOROPYRIDAZINE | 17180-92-6 [chemicalbook.com]
- 7. Hydrolysis and Photolysis Kinetics, and Identification of Degradation... [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. aksci.com [aksci.com]
- To cite this document: BenchChem. [4-Chloropyridazine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1424423#solubility-and-stability-of-4-chloropyridazine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com